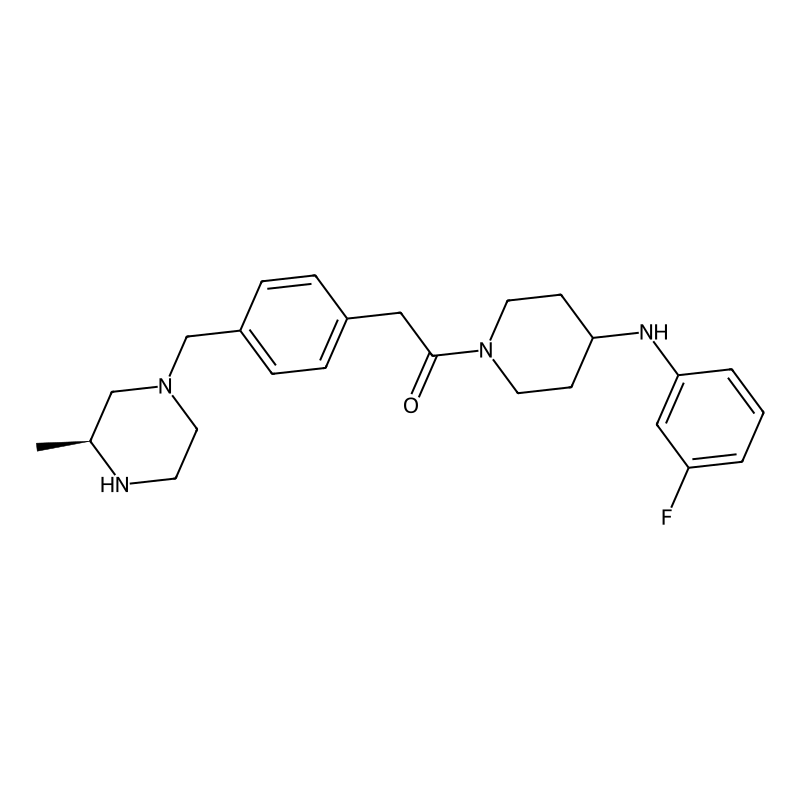Camicinal

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Isomeric SMILES
Description
Camicinal is a synthetic compound that mimics the effects of the natural hormone motilin. Motilin is produced in the stomach and plays a crucial role in regulating gastrointestinal motility, specifically promoting gastric emptying []. Due to its motilin-like properties, camicinal has been explored in scientific research for various applications related to gastrointestinal function.
Potential Therapeutic Agent for Gastroparesis
Gastroparesis is a condition characterized by delayed stomach emptying, leading to nausea, vomiting, bloating, and abdominal pain. Research suggests that camicinal, by mimicking motilin's action, could stimulate gastric contractions and improve emptying in patients with gastroparesis []. Studies have investigated the efficacy of camicinal in animal models and small clinical trials, showing promising results in accelerating gastric emptying []. However, further research, including larger clinical trials, is needed to establish camicinal as a safe and effective treatment for gastroparesis.
Understanding Motilin Receptor Function
The motilin receptor, located on gastric smooth muscle cells, is responsible for motilin's effects on gastric motility. Camicinal serves as a valuable research tool to study the motilin receptor and its role in gastrointestinal function. Scientists can use camicinal to investigate the mechanisms by which the motilin receptor regulates gastric contractions and emptying []. This research can contribute to the development of new drugs targeting the motilin receptor for various gastrointestinal disorders.
Investigating Gastric Motility Mechanisms
Camicinal's ability to stimulate gastric contractions makes it a useful tool for researchers studying the mechanisms that regulate gastric motility. By observing the effects of camicinal on gastric emptying and muscle contractions, scientists can gain insights into the complex interplay between hormones, neural pathways, and smooth muscle activity in the stomach []. This research can lead to a better understanding of how the digestive system functions and identify potential therapeutic targets for gastrointestinal motility disorders.
Purity
XLogP3
Exact Mass
Appearance
Storage
UNII
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]
KEGG Target based Classification of Drugs
Rhodopsin family
Motilin
MLNR [HSA:2862] [KO:K05266]
Pictograms

Irritant
Other CAS
Wikipedia
Dates
2: Broad J, Góralczyk A, Mannur K, Dukes GE, Sanger GJ. Drugs acting at 5-HT4 , D2 , motilin, and ghrelin receptors differ markedly in how they affect neuromuscular functions in human isolated stomach. Neurogastroenterol Motil. 2014 Jun;26(6):851-61. doi: 10.1111/nmo.12338. Epub 2014 Apr 20. PubMed PMID: 24750304.
3: Sanger GJ. Ghrelin and motilin receptor agonists: time to introduce bias into drug design. Neurogastroenterol Motil. 2014 Feb;26(2):149-55. doi: 10.1111/nmo.12300. Review. PubMed PMID: 24438586.
4: Sanger GJ, Wang Y, Hobson A, Broad J. Motilin: towards a new understanding of the gastrointestinal neuropharmacology and therapeutic use of motilin receptor agonists. Br J Pharmacol. 2013 Dec;170(7):1323-32. doi: 10.1111/bph.12075. PubMed PMID: 23189978; PubMed Central PMCID: PMC3838679.
5: Depoortere I. Can small non-peptide motilin agonists force a breakthrough as gastroprokinetic drugs? Br J Pharmacol. 2012 Oct;167(4):760-2. doi: 10.1111/j.1476-5381.2012.02046.x. PubMed PMID: 22616752; PubMed Central PMCID: PMC3575776.
6: Broad J, Mukherjee S, Samadi M, Martin JE, Dukes GE, Sanger GJ. Regional- and agonist-dependent facilitation of human neurogastrointestinal functions by motilin receptor agonists. Br J Pharmacol. 2012 Oct;167(4):763-74. doi: 10.1111/j.1476-5381.2012.02009.x. PubMed PMID: 22537158; PubMed Central PMCID: PMC3575777.
7: Leming S, Broad J, Cozens SJ, Otterson M, Winchester W, Lee K, Dukes GE, Sanger GJ. GSK962040: a small molecule motilin receptor agonist which increases gastrointestinal motility in conscious dogs. Neurogastroenterol Motil. 2011 Oct;23(10):958-e410. doi: 10.1111/j.1365-2982.2011.01770.x. Epub 2011 Sep 5. PubMed PMID: 21895874.
8: Tack J, Janssen P. Emerging drugs for functional dyspepsia. Expert Opin Emerg Drugs. 2011 Jun;16(2):283-92. doi: 10.1517/14728214.2011.558502. Epub 2011 Mar 17. Review. PubMed PMID: 21413902.
9: Sanger GJ, Westaway SM, Barnes AA, Macpherson DT, Muir AI, Jarvie EM, Bolton VN, Cellek S, Näslund E, Hellström PM, Borman RA, Unsworth WP, Matthews KL, Lee K. GSK962040: a small molecule, selective motilin receptor agonist, effective as a stimulant of human and rabbit gastrointestinal motility. Neurogastroenterol Motil. 2009 Jun;21(6):657-64, e30-1. doi: 10.1111/j.1365-2982.2008.01270.x. PubMed PMID: 19374732.
10: Westaway SM, Brown SL, Fell SC, Johnson CN, MacPherson DT, Mitchell DJ, Myatt JW, Stanway SJ, Seal JT, Stemp G, Thompson M, Lawless K, McKay F, Muir AI, Barford JM, Cluff C, Mahmood SR, Matthews KL, Mohamed S, Smith B, Stevens AJ, Bolton VJ, Jarvie EM, Sanger GJ. Discovery of N-(3-fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-pi peridinamine (GSK962040), the first small molecule motilin receptor agonist clinical candidate. J Med Chem. 2009 Feb 26;52(4):1180-9. doi: 10.1021/jm801332q. PubMed PMID: 19191554.








